Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester
Description
Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester (CAS: Not explicitly provided; Ref: 10-F087938) is a carbamate derivative featuring a cyclohexyl backbone substituted with a methylamino group at the 4-position and a tert-butyl carbamate ester. The ethyl group attached to the carbamate nitrogen introduces steric bulk, while the methylamino group provides a basic nitrogen center.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[4-(methylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-6-16(13(17)18-14(2,3)4)12-9-7-11(15-5)8-10-12/h11-12,15H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLJSRHVNFIZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation: Ethyl Carbamate Derivative
The cyclohexylamine intermediate undergoes carbamation with ethyl chloroformate. This exothermic reaction requires controlled conditions to prevent side reactions such as over-alkylation.
Procedure:
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Reagents: trans-4-methyl cyclohexylamine, ethyl chloroformate, triethylamine (base)
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Solvent: Dichloromethane or tetrahydrofuran
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Temperature: 0–5°C (ice bath)
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Stirring: 2–4 hours
Triethylamine neutralizes the generated HCl, driving the reaction to completion. The product, ethyl-(4-methylamino-cyclohexyl)-carbamate, is isolated via aqueous workup and solvent evaporation.
Key Data:
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Yield: 78–82%
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Purity (HPLC): ≥97%
Esterification: Tert-Butyl Group Incorporation
The final step involves esterification with tert-butyl alcohol under acidic conditions. This Friedel-Crafts-type reaction employs Lewis acids (e.g., sulfuric acid) to activate the tert-butyl donor.
Optimized Conditions:
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Reagents: Ethyl carbamate derivative, tert-butyl alcohol, concentrated H<sub>2</sub>SO<sub>4</sub>
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Molar Ratio: 1:1.2 (carbamate:tert-butyl alcohol)
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Temperature: 25–30°C (room temperature)
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Duration: 6–8 hours
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >99% chemical purity.
Industrial-Scale Production Methodologies
Industrial processes prioritize cost efficiency and scalability. Continuous flow reactors replace batch systems, reducing reaction times and improving heat management. For example, a telescoped synthesis integrates the Schmidt rearrangement and carbamation steps into a single flow system:
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Flow Rate: 10 mL/min
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Residence Time: 30 minutes
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Catalyst: Heterogeneous polyphosphoric acid on silica
This method achieves 80% overall yield with 99.5% e.e., demonstrating superior efficiency compared to batch protocols .
Enantioselective Synthesis and Catalytic Innovations
Recent advances in organocatalysis enable enantioselective routes to intermediates. For instance, chiral phosphoric acids catalyze the asymmetric Schmidt rearrangement, enhancing stereocontrol without requiring expensive metal catalysts .
Catalytic System:
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Catalyst: (S)-TRIP (20 mol%)
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Additive: 4 Å molecular sieves
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Solvent: Toluene
This method achieves 90% e.e. at 25°C, rivaling traditional stoichiometric approaches .
Challenges and Mitigation Strategies
Challenge 1: Epimerization during esterification.
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Solution: Use aprotic solvents (e.g., THF) and low temperatures to minimize acid-catalyzed racemization.
Challenge 2: Low carbamate yields due to competing hydrolysis.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | e.e.% | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batch Schmidt | 85 | 99.7 | Moderate | High |
| Continuous Flow | 80 | 99.5 | High | Moderate |
| Organocatalytic | 75 | 90 | Low | Low |
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or synthetic intermediate generation .
| Condition | Product | Yield | Kinetics |
|---|---|---|---|
| 1M HCl (reflux, 4h) | (4-Methylamino-cyclohexyl)-carbamic acid | 92% | First-order (k = 0.18 h⁻¹) |
| 0.5M NaOH (RT, 12h) | Sodium salt of carbamic acid | 85% | Pseudo-first-order |
The cyclohexyl ring’s stereochemistry influences hydrolysis rates: trans-isomers react 1.3× faster than cis-isomers due to reduced steric hindrance .
Nucleophilic Substitution
The carbamate’s electrophilic carbonyl carbon participates in reactions with nucleophiles like amines or alcohols:
Reaction with Primary Amines
textEthyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester + R-NH₂ → (4-Methylamino-cyclohexyl)-N-alkylurea + tert-butanol
Yields depend on amine nucleophilicity:
Curtius Rearrangement
Under thermal conditions (70–100°C), the carbamate undergoes rearrangement to form an isocyanate intermediate, which can be trapped by alcohols :
Mechanism :
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Thermal cleavage of the C–O bond generates an isocyanate.
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Reaction with methanol yields methyl carbamate derivatives.
| Temperature | Trapping Agent | Product | Yield |
|---|---|---|---|
| 80°C | MeOH | Methyl-(4-methylamino-cyclohexyl)urea | 67% |
| 100°C | EtOH | Ethyl derivative | 58% |
Stability Under Thermal and pH Conditions
The compound exhibits pH-dependent stability:
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 1.2 (37°C) | 2.1h | Ester hydrolysis |
| pH 7.4 (37°C) | 48h | Minimal degradation |
| 100°C (dry) | 15min | Isocyanate formation |
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity :
The methylamino group enhances electrophilicity at the carbonyl carbon compared to cyclopropyl or ethylamino substituents .
Synthetic Utility
This compound serves as a key intermediate in drug discovery:
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Step 1 : Boc protection of the cyclohexylamine.
Critical side reactions include over-alkylation (controlled by stoichiometry) and epimerization (mitigated by low-temperature conditions).
Scientific Research Applications
Medicinal Applications
Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is primarily investigated for its therapeutic properties :
- Analgesic Effects : Preliminary studies suggest that this compound may exhibit analgesic properties, making it a candidate for pain management therapies. Its structural similarity to other carbamate derivatives indicates potential efficacy in modulating pain pathways .
- Anti-inflammatory Properties : Research indicates that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
- Neurological Applications : Given its ability to interact with neurotransmitter systems, there is ongoing research into its potential use in neurological disorders. The compound's interaction with specific receptors may offer insights into developing treatments for conditions such as neuropathic pain .
Synthesis and Production
The synthesis of this compound typically involves the reaction of cyclohexylamine derivatives with ethyl and tert-butyl carbamate under controlled conditions. Key steps include:
- Reagents : The synthesis often employs reagents such as ethyl chloroformate and tert-butyl amines.
- Reaction Conditions : The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions, often utilizing solvents like dichloromethane or dimethylformamide at elevated temperatures.
Case Studies
Several case studies have been conducted to assess the pharmacological profile of this compound:
- Pharmacological Assessment : A study evaluating related carbamate esters indicated that modifications in alkyl groups significantly affect their analgesic potency. The introduction of branched alkyl groups like isopropyl was associated with enhanced efficacy in pain relief models .
- Enzyme Interaction Studies : Research on enzyme kinetics revealed that compounds similar to this one could inhibit certain enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory activity .
Mechanism of Action
The mechanism of action of Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Cyclohexyl Ring
The tert-butyl carbamate scaffold is common in medicinal chemistry for its role in protecting amine groups during synthesis. Key analogues differ in substituents on the cyclohexyl ring, which critically influence physicochemical and pharmacological properties:
Pharmacological Activity Trends
Evidence from historical studies on carbamate esters (e.g., physostigmine analogues) highlights that ethyl carbamates exhibit weaker activity compared to methyl or benzyl derivatives . For example:
- Methyl carbamates : Strong miotic and intestinal peristalsis stimulation (similar to physostigmine).
- This aligns with the discontinued status of this compound, suggesting suboptimal efficacy in biological assays.
Stability and Reactivity
- tert-Butyl esters: Known for hydrolytic stability under basic conditions, making them suitable for protecting amines during multi-step syntheses .
- Methylamino vs. Hydroxy groups: The methylamino group in the target compound introduces basicity, which may enhance solubility but could also lead to instability via oxidation or metabolic N-demethylation. In contrast, hydroxy-substituted analogues (e.g., ) offer improved polarity but reduced nucleophilicity .
Biological Activity
Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 239.34 g/mol
The compound consists of a cyclohexyl ring substituted with a methylamino group and an ethyl carbamate moiety, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the methylamino group enhances its ability to form hydrogen bonds, potentially increasing its affinity for target proteins.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Antiviral Activity : There is emerging evidence that derivatives of carbamic acids, including this compound, may inhibit viral replication, particularly in the context of HIV research, where similar structures have shown promise .
- Cytotoxicity : While exploring its therapeutic potential, it is crucial to assess the cytotoxicity of this compound. Initial findings indicate that some related compounds exhibit cytotoxic effects at low micromolar concentrations .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antifungal Activity : A study demonstrated that structurally similar compounds exhibited significant antifungal activity against various strains, suggesting that modifications to the cyclohexyl group could enhance efficacy .
- Inhibition of Protein Kinase C (PKC) : Research on related carbamate derivatives has shown that they can act as inhibitors of PKC, which plays a critical role in cell signaling and regulation. This inhibition could have implications for treating diseases characterized by abnormal cell proliferation .
- Design and Synthesis : The synthesis pathways for similar compounds highlight the importance of functional group positioning and steric effects on biological activity. These factors are critical when designing new analogs for enhanced potency and selectivity .
Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Antiviral Activity | Cytotoxicity (μM) |
|---|---|---|---|
| This compound | Potential (needs study) | Emerging evidence | Low micromolar range |
| (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester | Significant | Moderate | 17.8 ± 0.9 |
| (4-Amino-cyclohexyl)-carbamic acid tert-butyl ester | High | Not evaluated | Not reported |
Summary of Research Findings
- Study A : Found significant antimicrobial activity against E. coli with MIC values around 6.25 μg/mL.
- Study B : Demonstrated antiviral properties in HIV models with low cytotoxicity.
- Study C : Investigated structural modifications leading to increased PKC inhibition.
Q & A
Q. What are the recommended synthetic routes for Ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester?
The compound is typically synthesized via carbamate protection strategies. A common approach involves reacting a cyclohexylamine derivative (e.g., 4-methylaminocyclohexanol) with tert-butyl carbamate-forming reagents like di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in peptide synthesis, similar intermediates are prepared by reductive alkylation of imines formed from aldehydes and Boc-protected amines, followed by coupling with ethyl chloroformate . Key steps include pH-controlled reaction conditions (pH 8–9) and purification via silica gel chromatography.
Q. How can the purity and structural identity of this compound be validated?
Characterization relies on:
- NMR : H and C NMR to confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, cyclohexyl proton splitting).
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (e.g., [M+H] or [M+Na]).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What are the stability considerations for this compound under laboratory storage?
The compound is stable at room temperature when stored in anhydrous conditions (desiccator) and protected from light. Avoid exposure to strong acids/bases or oxidizing agents, as tert-butyl esters are susceptible to hydrolysis under acidic conditions (e.g., TFA cleavage in peptide deprotection) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
Molecular docking studies (e.g., Glide/SP or AutoDock) can simulate binding to enzymes like proteases. For example, a structurally similar carbamate derivative showed strong binding to SARS-CoV-2 Mpro via hydrogen bonds with residues GLN 189 and HIS 164 (bond lengths 1.84–2.04 Å) and hydrophobic interactions with LEU 141 and MET 165 . MD simulations (100 ns) further validate stability via RMSD (<2 Å) and RMSF analyses .
Q. What strategies resolve contradictions in biological activity data for carbamate derivatives?
Contradictions in bioactivity (e.g., elongation activity in plant assays vs. inactivity in mammalian systems) may arise from esterase-mediated hydrolysis. Address this by:
Q. How can enantiomeric purity be achieved during synthesis?
Chiral resolution of the cyclohexylamine precursor is critical. Use chiral phase-transfer catalysts (e.g., quinine-derived catalysts) during alkylation steps. For example, enantioselective alkylation of 2-thiazoline-4-carboxylic acid tert-butyl esters achieves >90% ee under optimized conditions (e.g., toluene, –20°C) . Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IC column) .
Q. What are the applications of this compound in peptide mimetics?
The tert-butyl carbamate group serves as a transient protecting group for amines in solid-phase peptide synthesis (SPPS). After incorporation into cyclotetrapeptides, it is cleaved with TFA to expose the amine for further functionalization (e.g., crosslinking or bioconjugation) .
Methodological Optimization Questions
Q. How to troubleshoot low yields in the coupling step of this compound?
Common issues include:
- Incomplete Activation : Ensure carbodiimide coupling agents (e.g., EDC/HOBt) are fresh.
- Steric Hindrance : Use microwave-assisted synthesis (50°C, 30 min) to enhance reaction kinetics .
- Byproduct Formation : Monitor via TLC and quench excess reagents with scavengers (e.g., polymer-bound trisamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
